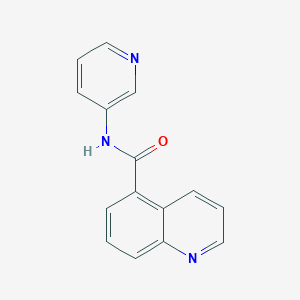
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, also known as BIS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIS belongs to the family of sulfonamide compounds and has been studied for its anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide is not fully understood. However, it is believed that 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide exerts its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and lipoxygenase. These enzymes play a crucial role in the inflammatory response and tumor growth, and their inhibition by 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide can lead to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide can reduce inflammation in animal models of rheumatoid arthritis and inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in lab experiments is its high yield synthesis method, which makes it easy to obtain large quantities of the compound. Another advantage is its potential therapeutic applications in various fields of science. However, one of the limitations of using 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide. One area of research is the development of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of research is the investigation of the mechanism of action of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, which can help in the development of more effective therapeutic agents. Furthermore, the potential use of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide in combination with other drugs for the treatment of various diseases should also be explored.
合成法
The synthesis of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide involves the reaction of 3-bromoaniline and imidazole in the presence of sulfuric acid. The product is then purified using column chromatography to obtain the pure compound. This method provides a high yield of 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide, making it an efficient method for synthesis.
科学的研究の応用
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been studied for its potential therapeutic applications in various fields of science. In the field of medicine, 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been shown to have anti-inflammatory properties that can help in the treatment of inflammatory diseases such as rheumatoid arthritis. 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has also been studied for its anti-tumor properties and has shown promising results in the treatment of cancer. In the field of virology, 3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide has been studied for its anti-viral properties and has shown potential in the treatment of viral infections such as HIV.
特性
IUPAC Name |
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c12-10-2-1-3-11(8-10)18(16,17)14-5-7-15-6-4-13-9-15/h1-4,6,8-9,14H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBYGICNBPWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2-imidazol-1-ylethyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-phenoxypropyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate](/img/structure/B7540005.png)
![N-[(5-bromothiophen-2-yl)methyl]-2-phenoxyacetamide](/img/structure/B7540007.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7540016.png)
![3-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B7540023.png)

![4-Methyl-6-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B7540033.png)



![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B7540059.png)

![3-methoxy-N-[4-(5-phenyltriazol-1-yl)phenyl]benzamide](/img/structure/B7540062.png)

